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Compound of Interest

Compound Name:
Pyridazin-3-ylmethanamine

hydrochloride

Cat. No.: B566802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms,

serves as a versatile scaffold in medicinal chemistry, leading to derivatives with a wide array of

biological activities. This guide provides a comparative overview of the biological performance

of various pyridazine derivatives, supported by experimental data from published literature.

While specific quantitative data for "Pyridazin-3-ylmethanamine hydrochloride" is limited in

the public domain, this document will explore the activities of structurally related pyridazine

compounds, offering insights into the potential therapeutic applications of this chemical class.

Comparative Analysis of Biological Activities
Pyridazine derivatives have demonstrated significant potential across several therapeutic

areas, including cardiovascular disease, oncology, and inflammation. The following tables

summarize the quantitative biological activity of various pyridazine derivatives, showcasing

their potency as enzyme inhibitors and modulators of cellular pathways.

Table 1: Vasorelaxant Activity of Pyridazin-3-one
Derivatives
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Compound ID Structure EC50 (µM) Reference

4f

6-(4-chlorophenyl)-2-

((5-mercapto-4-

phenyl-4H-1,2,4-

triazol-3-

yl)methyl)pyridazin-

3(2H)-one

0.0136 [1][2]

4h

6-(4-bromophenyl)-2-

((5-mercapto-4-

phenyl-4H-1,2,4-

triazol-3-

yl)methyl)pyridazin-

3(2H)-one

0.0117 [1][2]

5d

2-((4-(4-

chlorophenyl)-5-

thioxo-4,5-dihydro-1H-

1,2,4-triazol-3-

yl)methyl)-6-(4-

methoxyphenyl)pyrida

zin-3(2H)-one

0.0053 [1][2]

5e

2-((4-(4-

bromophenyl)-5-

thioxo-4,5-dihydro-1H-

1,2,4-triazol-3-

yl)methyl)-6-(4-

methoxyphenyl)pyrida

zin-3(2H)-one

0.0025 [1][2]

Hydralazine (Reference) 18.2100 [1][2]

Nitroglycerin (Reference) 0.1824 [1][2]
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Pyridazine Derivatives
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Compound ID Target
Cell
Line/Enzyme

IC50 (µM) Reference

Compound 9e JNK1 (in vivo)
Ehrlich Ascites

Carcinoma
- [3]

Compound 8h PLK4 Enzyme Assay 0.0067 [4]

A2 Bcr-Abl Enzyme Assay Potent Inhibition [5]

A8 Bcr-Abl Enzyme Assay Potent Inhibition [5]

A9 Bcr-Abl Enzyme Assay Potent Inhibition [5]

Table 3: NLRP3 Inflammasome and Other Enzyme
Inhibitory Activities

Compound Class Target Activity Reference

Pyridazine Derivatives
NLRP3

Inflammasome
Inhibition [5]

Key Signaling Pathways and Mechanisms of Action
The biological effects of pyridazine derivatives are often attributed to their interaction with

specific signaling pathways. Understanding these pathways is crucial for rational drug design

and development.

Endothelial Nitric Oxide Synthase (eNOS) Activation
Pathway
Several pyridazin-3-one derivatives have been shown to exert their vasorelaxant effects by

modulating the eNOS signaling pathway.[1][2] Activation of eNOS leads to the production of

nitric oxide (NO), a potent vasodilator.
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Caption: eNOS signaling pathway leading to vasodilation and modulation by pyridazin-3-one

derivatives.

Bcr-Abl Signaling Pathway in Cancer
Certain pyridazine derivatives have shown potent inhibitory activity against the Bcr-Abl tyrosine

kinase, a key driver in some forms of leukemia.[5] Inhibition of this pathway can lead to

apoptosis of cancer cells.
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Caption: Simplified Bcr-Abl signaling pathway and its inhibition by certain pyridazine

derivatives.

NLRP3 Inflammasome Pathway in Inflammation
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate

immune response. Its dysregulation is implicated in a variety of inflammatory diseases.

Pyridazine derivatives have been identified as inhibitors of the NLRP3 inflammasome.[5]
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Caption: The NLRP3 inflammasome activation pathway and its inhibition by pyridazine

derivatives.

Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.

Below are summaries of key experimental protocols used to evaluate the biological activity of

pyridazine derivatives.

In Vitro Vasorelaxant Activity Assay
This protocol is used to assess the ability of a compound to relax pre-contracted arterial tissue,

providing a measure of its vasodilatory potential.
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1. Isolate Thoracic Aorta
from Rat

2. Cut into Rings (2-3 mm)

3. Mount Rings in Organ Bath
(Krebs-Henseleit Buffer, 37°C, 95% O2/5% CO2)

4. Equilibrate under Tension
(e.g., 1.5 g)

5. Induce Contraction
(e.g., Phenylephrine or KCl)

6. Add Pyridazine Derivative
(Cumulative Concentrations)

7. Record Relaxation Response

8. Calculate EC50 Values
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Caption: Workflow for the in vitro vasorelaxant activity assay.

Detailed Steps:
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Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully

excised and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adherent

connective and fatty tissues and cut into rings of 2-3 mm in width.[1]

Mounting: The aortic rings are mounted between two stainless steel hooks in organ baths

containing Krebs-Henseleit buffer at 37°C and continuously gassed with a mixture of 95%

O2 and 5% CO2.

Equilibration and Contraction: The rings are allowed to equilibrate for a period of 60-90

minutes under a resting tension of 1.5 g. After equilibration, the tissues are contracted with a

submaximal concentration of a vasoconstrictor agent like phenylephrine or a high

concentration of potassium chloride (KCl).

Compound Testing: Once a stable contraction is achieved, the test pyridazine derivatives are

added to the organ bath in a cumulative manner.

Data Analysis: The relaxation responses are measured as a percentage of the pre-

contraction induced by the vasoconstrictor. The half-maximal effective concentration (EC50)

is then calculated from the concentration-response curves.[1][2]

In Vitro Anticancer Activity Assay (NCI-60 Screen)
The National Cancer Institute's 60 human tumor cell line (NCI-60) screen is a widely used

method to evaluate the anticancer potential of new compounds.

Methodology Overview:

The assay involves exposing 60 different human cancer cell lines, representing nine different

cancer types (leukemia, melanoma, lung, colon, central nervous system, ovarian, renal,

prostate, and breast cancer), to the test compound at a single concentration (typically 10 µM).

The growth inhibition is measured after a 48-hour incubation period using a sulforhodamine B

(SRB) protein staining assay. The results are reported as the percentage of growth inhibition.

Kinase Inhibition Assays
These assays are designed to measure the ability of a compound to inhibit the activity of a

specific kinase enzyme.
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General Protocol:

Reagents: The assay typically includes the purified kinase enzyme, a specific substrate

(often a peptide), and ATP.

Reaction: The test compound is incubated with the kinase enzyme. The kinase reaction is

then initiated by the addition of the substrate and ATP.

Detection: The phosphorylation of the substrate is quantified. This can be done using various

methods, such as radiometric assays (measuring the incorporation of radioactive phosphate

from [γ-³²P]ATP) or non-radiometric methods like fluorescence-based assays or

immunoassays (e.g., ELISA).

Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by measuring

the enzyme activity at a range of compound concentrations.

Conclusion
The pyridazine scaffold is a cornerstone in the development of novel therapeutic agents with a

broad spectrum of biological activities. The data presented in this guide, sourced from peer-

reviewed literature, highlights the potential of pyridazine derivatives as potent vasorelaxants,

anticancer agents, and anti-inflammatory compounds. While direct biological activity data for

"Pyridazin-3-ylmethanamine hydrochloride" remains to be fully elucidated in publicly

available research, the diverse activities of its structural analogs strongly suggest that this

chemical class warrants further investigation in drug discovery programs. The detailed

experimental protocols and signaling pathway diagrams provided herein serve as a valuable

resource for researchers aiming to explore the therapeutic potential of pyridazine derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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